REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:7][O:6][C:5]2[CH:8]=[CH:9][C:10]([S:12](Cl)(=O)=O)=[CH:11][C:4]=2[NH:3]1.Cl.[Sn].C(OCC)(=O)C>O1CCOCC1>[SH:12][C:10]1[CH:9]=[CH:8][C:5]2[O:6][CH2:7][C:2](=[O:1])[NH:3][C:4]=2[CH:11]=1 |^3:16|
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
O=C1NC2=C(OC1)C=CC(=C2)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
[Sn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After this time, the solvent of the reaction mixture was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to give the crude residue
|
Type
|
WASH
|
Details
|
washed with brine and water
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel chromatography
|
Type
|
ADDITION
|
Details
|
a 60:40 mixture of hexane and ethyl acetate as eluent
|
Name
|
|
Type
|
product
|
Smiles
|
SC1=CC2=C(OCC(N2)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.59 g | |
YIELD: PERCENTYIELD | 16% | |
YIELD: CALCULATEDPERCENTYIELD | 16.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |